molecular formula C15H30OS B12614886 S-Dodecyl propanethioate CAS No. 919076-99-6

S-Dodecyl propanethioate

Cat. No.: B12614886
CAS No.: 919076-99-6
M. Wt: 258.5 g/mol
InChI Key: ANLHNKUGMDJLMY-UHFFFAOYSA-N
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Description

S-Dodecyl propanethioate: is an organic compound with the molecular formula C15H30OS. It belongs to the class of thioesters, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Dodecyl propanethioate can be synthesized through the reaction of dodecane-1-thiol with propanoic acid in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: S-Dodecyl propanethioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecane-1-thiol.

    Substitution: Corresponding substituted thioesters.

Mechanism of Action

The mechanism of action of S-Dodecyl propanethioate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications to enhance the solubility and dispersion of hydrophobic compounds .

Comparison with Similar Compounds

  • S-Methyl thioacetate
  • S-Ethyl thioacetate
  • S-Propyl thioacetate

Comparison: S-Dodecyl propanethioate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain thioesters. This makes it more effective in applications requiring strong emulsifying and dispersing capabilities .

Properties

CAS No.

919076-99-6

Molecular Formula

C15H30OS

Molecular Weight

258.5 g/mol

IUPAC Name

S-dodecyl propanethioate

InChI

InChI=1S/C15H30OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3

InChI Key

ANLHNKUGMDJLMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)CC

Origin of Product

United States

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